1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Description
1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C23H22FN3O3S and its molecular weight is 439.51. The purity is usually 95%.
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Scientific Research Applications
Phenylethanolamine N-methyltransferase (PNMT) Inhibition
Compounds structurally related to 1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, such as 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, have been investigated for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT). These inhibitors are of interest due to their potential to cross the blood-brain barrier, offering therapeutic possibilities in conditions where PNMT activity is a concern (Grunewald et al., 2006).
Thymidylate Synthase Inhibition
Research into quinazoline antifolates, which share the quinoline core present in this compound, has shown these compounds can act as potent inhibitors of thymidylate synthase (TS). These inhibitors are explored for their anticancer potential, underscoring the importance of the quinoline moiety in medicinal chemistry (Jones et al., 1985).
Metal-Organic Frameworks (MOFs)
The synthesis of metal-organic cages featuring urea functionalities demonstrates the utility of urea and its derivatives in constructing complex molecular architectures. These structures have applications in catalysis, drug delivery, and the development of novel materials (Yi et al., 2012).
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3S/c24-19-11-8-17(9-12-19)16-25-23(28)26-20-13-10-18-5-4-14-27(22(18)15-20)31(29,30)21-6-2-1-3-7-21/h1-3,6-13,15H,4-5,14,16H2,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDDONHCEDUFSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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